

Technical Guide: Biological Activity & Medicinal Chemistry of 7-Methoxyisoindolin-1-one

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Compound of Interest

Compound Name: 7-Methoxyisoindolin-1-one

CAS No.: 934389-18-1

Cat. No.: B2828852

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Executive Summary

7-Methoxyisoindolin-1-one (CAS: 934389-18-1) is a specialized bicyclic lactam scaffold. While often categorized as a synthetic intermediate, its specific substitution pattern—a methoxy group at the C7 position (ortho to the carbonyl)—imparts unique electronic and steric properties that are critical for ligand-target binding kinetics. It serves as the pharmacophoric core for a class of Protein Tyrosine Kinase (PTK) inhibitors (specifically targeting c-Met and VEGFR pathways) and has emerging utility in Histone Acetyltransferase (HAT) modulation for p53 activation.

This guide details the structure-activity relationships (SAR), mechanism of action for its derivatives, and validated experimental protocols for assessing its biological efficacy.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[1]

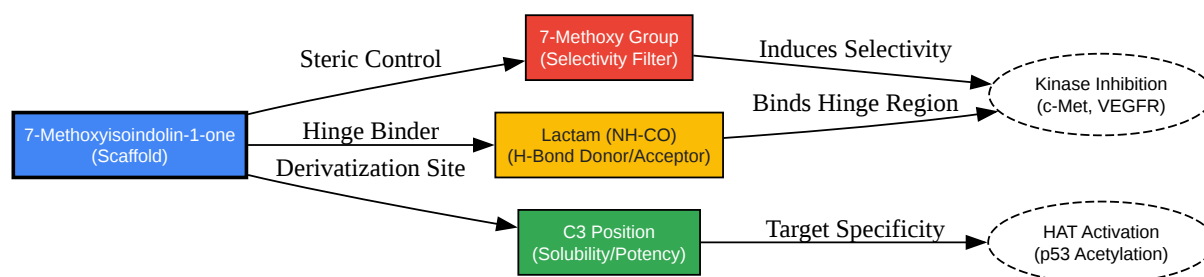
The Pharmacophore: Why the 7-Methoxy Position Matters

The isoindolin-1-one core mimics the adenine ring of ATP, making it a natural scaffold for kinase inhibitors. The 7-methoxy substitution is not merely decorative; it functions as a "selectivity filter."

- **Intramolecular Dynamics:** The C7-methoxy group is spatially adjacent to the lactam carbonyl (C1). This creates a steric clash or dipole interaction that forces N-substituents into specific conformations, reducing the entropic penalty upon binding to an enzyme pocket.
- **Electronic Donation:** The methoxy group acts as an electron-donating group (EDG) to the benzene ring, increasing the electron density of the fused system. This enhances stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target protein's binding cleft.

SAR Visualization

The following diagram illustrates the core scaffold and its derivatization points for biological activity.



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Figure 1: Structural dissection of the **7-Methoxyisoindolin-1-one** scaffold highlighting key pharmacophoric elements.

Part 2: Biological Mechanisms & Target Profiling Protein Tyrosine Kinase Inhibition (c-Met & VEGFR)

Derivatives of **7-methoxyisoindolin-1-one** function as ATP-competitive inhibitors.

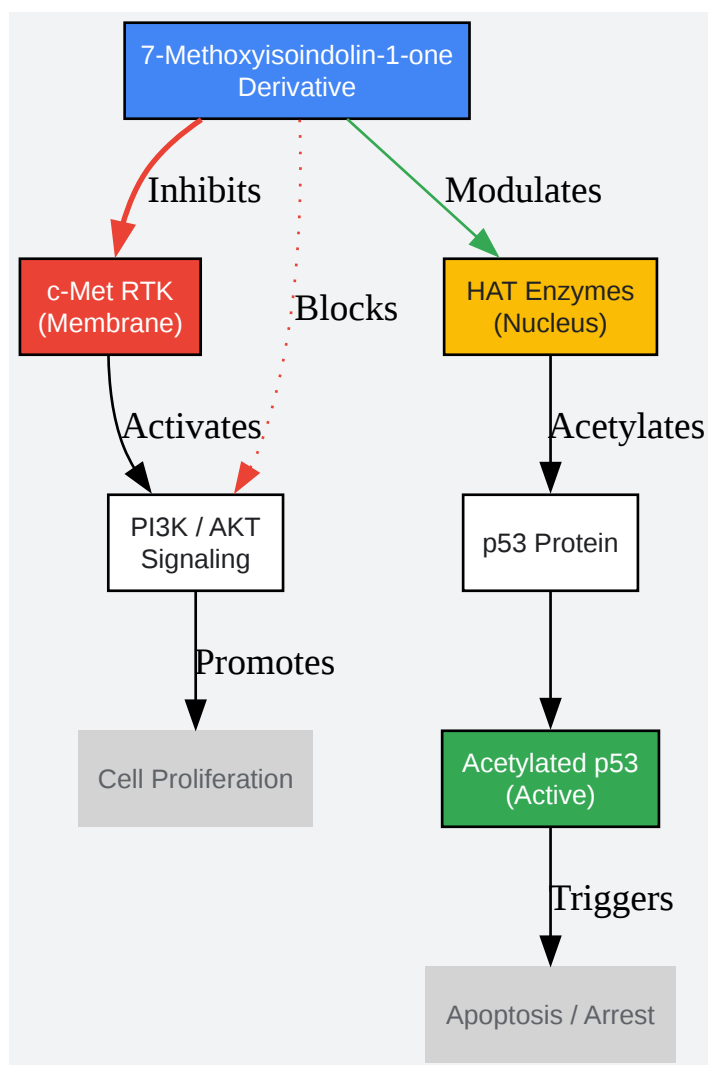
- Mechanism: The lactam nitrogen and carbonyl form hydrogen bonds with the "hinge region" of the kinase domain. The 7-methoxy group often occupies a small hydrophobic pocket (gatekeeper region), excluding larger kinases and providing selectivity for c-Met (Hepatocyte Growth Factor Receptor).
- Therapeutic Relevance: Inhibition of c-Met blocks downstream signaling pathways (PI3K/AKT, RAS/MAPK), preventing tumor cell proliferation and metastasis.

Epigenetic Modulation (p53 Activation)

Recent patent literature suggests utility in modulating p53 acetylation.

- Mechanism: By inhibiting negative regulators or activating Histone Acetyltransferases (HATs), these derivatives promote the acetylation of p53. Acetylated p53 is stable and active, triggering cell cycle arrest or apoptosis in damaged cells.
- Pathway: This activity is crucial for "waking up" suppressed p53 in cancer cells.

Pathway Visualization



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Figure 2: Dual-mechanism potential: Kinase inhibition (cytosolic) and Epigenetic modulation (nuclear).

Part 3: Experimental Protocols

Protocol A: Synthesis of the 7-Methoxyisoindolin-1-one Core

Note: This scaffold is not always commercially available off-the-shelf and often requires de novo synthesis.

Reagents: Methyl 2-methyl-6-methoxybenzoate, N-Bromosuccinimide (NBS), AIBN, Ammonia/Methanol.

- Radical Bromination: Dissolve methyl 2-methyl-6-methoxybenzoate in CCl₄ or benzotrifluoride. Add 1.1 eq NBS and catalytic AIBN. Reflux for 4–6 hours to brominate the benzylic methyl group.
- Cyclization: Cool the mixture and add excess methanolic ammonia (7N NH₃ in MeOH). Stir at room temperature for 12 hours. The intermediate benzyl bromide reacts with the ester to cyclize into the lactam.
- Purification: Evaporate solvent. Recrystallize from Ethanol/Water.
 - Yield Expectation: 60–75%.
 - Validation: ¹H NMR (DMSO-d₆) should show a singlet for the methoxy group (~3.8 ppm) and a singlet for the benzylic CH₂ (~4.2 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

To validate the biological activity of derivatives.

Materials: Recombinant c-Met kinase, FRET peptide substrate, ATP, Test Compound.

- Preparation: Dilute **7-methoxyisindolin-1-one** derivative in DMSO (10 mM stock). Prepare serial dilutions in Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).
- Reaction:
 - Add 5 μL of 2x enzyme mix to 384-well plate.
 - Add 50 nL of compound. Incubate 10 min.
 - Add 5 μL of 2x Substrate/ATP mix.
- Incubation: Incubate at 25°C for 60 minutes.

- Detection: Add Stop Solution (EDTA). Read Fluorescence ratio (Ex 400nm / Em 445nm & 520nm).
- Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
 - Self-Validating Control: Use Crizotinib as a positive control (IC50 ~3-4 nM).

Data Summary Table: Typical Potency Ranges

Compound Class	Target	IC50 Range	Key Feature
Core Scaffold	None (Inactive)	> 100 μ M	Requires derivatization
N-Aryl Derivative	c-Met Kinase	10 – 500 nM	7-OMe confers selectivity
C3-Substituted	VEGFR2	50 – 1000 nM	Anti-angiogenic profile
HAT Modulator	p53 Acetylation	1 – 10 μ M	Cellular assay (Western Blot)

Part 4: References

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Sources

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